BENGHE Foundational & Exploratory

Check Availability & Pricing

Preclinical Studies on OMO-103: A Technical
Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: NL-103

Cat. No.: B609588

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth summary of the preclinical research on OMO-103, a
first-in-class MYC inhibitor based on the Omomyc mini-protein. The data herein is compiled
from foundational studies that established the compound's mechanism of action, safety, and
efficacy, paving the way for its clinical development.

Core Mechanism of Action

OMO-103 is the pharmaceutical formulation of Omomyc, a dominant-negative version of the
MYC oncoprotein.[1] MYC is a transcription factor that forms a heterodimer with its partner
MAX to bind to E-box DNA sequences and activate the transcription of thousands of genes
involved in cell proliferation, growth, and metabolism.[2] In most human cancers, MYC activity
is deregulated, making it a prime therapeutic target.[3]

Omomyec inhibits MYC activity through a multi-pronged approach:
» Dimerization Interference: It forms inactive heterodimers with both MYC and MAX.[1][4]

o Competitive DNA Binding: It forms Omomyc/Omomyc homodimers and Omomyc/MAX
heterodimers that can still bind to E-box sequences but lack the transactivation domain, thus
acting as competitive inhibitors of the functional MYC/MAX complex.[1][4]
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» Transcriptional Reprogramming: This displacement of MYC from its target promoters leads
to a shutdown of MYC-driven transcriptional programs, resulting in anti-proliferative and pro-
apoptotic effects.[2][5]

The following diagram illustrates the core mechanism of MYC inhibition by Omomyc.
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Caption: Mechanism of MYC inhibition by OMO-103 (Omomyc).
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Omomyc has demonstrated anti-proliferative effects across various human cancer cell lines.

The half-maximal inhibitory concentration (IC50) for growth arrest is typically in the low

micromolar range.

Cell Line Cancer Type Key Mutations  IC50 (pM) Reference
Non-Small Cell
H1975 Lung Cancer EGFR, PI3K, p53 ~5-10 [4]
(NSCLC)
Non-Small Cell
H460 Lung Cancer KRAS, PI3K, p53 ~5-10 [2]
(NSCLC)
Non-Small Cell
A549 Lung Cancer KRAS ~5-10 [2]
(NSCLC)
Triple-Negative Not specified
MDA-MB-231 Breast Cancer BRAF, p53 (growth inhibition  [6][7]
(TNBC) shown)
] Not specified
Burkitt's MYC ] )
Ramos ) (proliferation [8]
Lymphoma translocation o
inhibited)
Not specified
HCT116 Colon Cancer KRAS, PI3K (proliferation [8]

inhibited)

In Vivo Efficacy

Preclinical studies in mouse models have been crucial in demonstrating the therapeutic

potential and safety of Omomyc.
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Model Type

Cancer Type

Treatment

Key Findings Reference

Transgenic
(KRasLSL-
G12D/+)

Lung

Adenocarcinoma

Intranasal

Omomyc

Significant
reduction in
tumor grade;
Decreased Ki67,
increased
Cleaved
Caspase-3
(CC3); Increased
CD3+ T-cell

infiltration.

Subcutaneous
Xenograft
(H1975 cells)

NSCLC

Intravenous

Omomyc

Significant
reduction in
tumor

rogression;
E:oribination with [2li4]
paclitaxel
doubled mouse

survival.

Orthotopic
Xenograft (MDA-
MB-231 cells)

TNBC

Systemic

Omomyc

Reduced growth
of primary
[61[7]

tumors and lung

metastases.

Transgenic
(MMTV-PYyMT)

Breast Cancer

Doxycycline-
inducible

Omomyc

Delayed tumor
formation and

[6]
prevented lung

metastases.

Patient-Derived
Xenograft (PDX)

TNBC

Local Omomyc

Decreased
proliferation,
caused

. (1]
apoptosis, and
extended

survival.
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Experimental Protocols & Workflows
Recombinant Protein Production

Omomyc (the active component of OMO-103) was recombinantly produced in E. coli and
purified for preclinical studies. Its structural integrity and ability to form dimers were confirmed
using techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR).[2][9]

In Vitro Cell-Based Assays

e Cell Lines: Human non-small cell lung cancer (H1975, H460, A549) and breast cancer (e.g.,
MDA-MB-231) cell lines were cultured under standard conditions.[2][6]

o Treatment: Cells were treated with the purified Omomyc mini-protein at various
concentrations. The protein's intrinsic cell-penetrating capability allows it to enter cells
without a separate delivery vehicle.[4][10]

o Proliferation Assays: Cell viability and growth inhibition were typically measured using
standard assays (e.g., MTS or CellTiter-Glo) over 72 hours to determine IC50 values.[8]

¢ Mechanistic Assays:

o Gene Set Enrichment Analysis (GSEA) was used to confirm the downregulation of MYC
signature genes following treatment.[2]

o Chromatin Immunoprecipitation (ChlP) assays were performed to demonstrate the
displacement of MYC from the promoters of its target genes.[2][11]

o Migration and Invasion Assays: Transwell assays (e.g., Boyden chamber) were used to
assess the impact on the metastatic potential of cancer cells.[6]

The diagram below outlines a typical experimental workflow for in vitro validation.
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Caption: Generalized workflow for in vitro preclinical testing of OMO-103.

In Vivo Animal Models

» Model Systems: A combination of transgenic mouse models (e.g., KRasLSL-G12D/+ for
NSCLC) and xenograft models (implanting human cancer cells subcutaneously or
orthotopically into immunocompromised mice) were used.[2][6]

¢ Administration: OMO-103 was administered via multiple routes, including direct intranasal
delivery for lung cancer models and systemic intravenous (IV) injection for broader
distribution.[2][5]

» Efficacy Evaluation:
o Tumor growth was monitored over time using caliper measurements or imaging.

o Survival was a key endpoint, particularly in combination therapy studies.[2]
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o At the study endpoint, tumors were harvested for histological and immunohistochemical
(IHC) analysis.

e Pharmacodynamic Markers: IHC staining for markers of proliferation (Ki67), apoptosis
(Cleaved Caspase-3), and immune infiltration (CD3 for T-cells) were used to confirm the
biological effects of OMO-103 in the tumor tissue.[2]

o Pharmacokinetics (PK): Preclinical PK studies showed that after IV administration, OMO-103
concentrations were significantly higher and more persistent in tumor tissue compared to
serum, a finding later confirmed in patient biopsies.[12][13]

Conclusion

The preclinical data for OMO-103 (Omomyc) robustly established its novel mechanism of
action as a direct MYC inhibitor. Studies across multiple cancer types, both in vitro and in vivo,
demonstrated its ability to shut down MY C-driven transcription, inhibit cancer cell proliferation,
induce apoptosis, and reduce metastatic progression.[3][7][10] These foundational studies,
characterized by detailed mechanistic validation and efficacy in various models, provided a
strong rationale for advancing OMO-103 into clinical trials as a promising therapy for MYC-
driven cancers.[14][15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.esmo.org/oncology-news/safety-and-preliminary-signs-of-activity-of-omo-103-a-myc-inhibitor-in-allcomers-solid-tumours
https://www.aseica.es/wp-content/uploads/2018/11/Targeting-Myc-in-metastatic-breast-cancer-by-Omomyc-from-proof-of-principle-to-pharmacological-approach.pdf
https://pubmed.ncbi.nlm.nih.gov/36860495/
https://pubmed.ncbi.nlm.nih.gov/36860495/
https://www.researchgate.net/figure/Omomyc-affects-cell-proliferation-and-MYC-mediated-transcription-A-Purification-and_fig1_335712225
https://www.mdpi.com/2073-4409/9/4/883
https://pubmed.ncbi.nlm.nih.gov/30894502/
https://pubmed.ncbi.nlm.nih.gov/30894502/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6817756/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6817756/
https://www.researchgate.net/figure/Proposed-mechanisms-of-Omomyc-Studies-have-suggested-that-1-Omomyc-Orange-homodimer_fig3_348208113
https://ascopubs.org/doi/10.1200/JCO.2024.42.16_suppl.e15168
https://www.peptomyc.com/omomyc-as-the-first-myc-targeted-theraphy-to-succesfully-complete-a-phase-i-clinical-trial/
https://www.peptomyc.com/omomyc-as-the-first-myc-targeted-theraphy-to-succesfully-complete-a-phase-i-clinical-trial/
https://ecancer.org/en/news/24183-first-myc-inhibitor-to-demonstrate-safety-and-anti-tumour-activity-in-a-phase-i-first-in-human-clinical-trial
https://ecancer.org/en/news/24183-first-myc-inhibitor-to-demonstrate-safety-and-anti-tumour-activity-in-a-phase-i-first-in-human-clinical-trial
https://www.benchchem.com/product/b609588#preclinical-studies-on-omo-103
https://www.benchchem.com/product/b609588#preclinical-studies-on-omo-103
https://www.benchchem.com/product/b609588#preclinical-studies-on-omo-103
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b609588?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

